TG003

Descripción general

Descripción

TG003 es un inhibidor potente y selectivo de la familia de quinasas Cdc2-like (Clk), que se dirige específicamente a Clk1 y Clk4 con valores de IC50 de 20 nM y 15 nM, respectivamente . Este compuesto ha ganado una atención significativa debido a su capacidad para modular el corte y empalme alternativo al inhibir la fosforilación mediada por Clk de las proteínas ricas en serina/arginina .

Aplicaciones Científicas De Investigación

Exon Skipping Therapy

TG003 has shown promise as a therapeutic agent for DMD by facilitating the skipping of mutated exons in the dystrophin gene. In a study involving patient-derived muscle cells, this compound effectively increased the expression of a functional dystrophin protein by promoting the skipping of exon 31, which is often disrupted in DMD patients with specific mutations .

Key Findings:

- Increased Dystrophin Production: this compound treatment led to a significant increase in dystrophin protein levels in cells harboring the c.4303G > T mutation.

- Patient Case Study: A specific patient with a mutation affecting exon 27 showed enhanced exon skipping with this compound, underscoring its potential for personalized medicine .

Table 1: Effects of this compound on Dystrophin Expression

| Mutation Type | Exon Affected | Resulting Protein Expression | Reference |

|---|---|---|---|

| c.4303G > T | Exon 31 | Increased functional dystrophin | |

| c.3613delG | Exon 27 | Enhanced skipping observed |

Prostate Cancer

This compound has been investigated for its effects on prostate cancer cell lines (PC3 and DU145). The compound significantly reduced cell proliferation and induced apoptosis, indicating its potential as an anti-cancer agent.

Key Findings:

- Cell Proliferation Inhibition: this compound drastically decreased the growth rates of prostate cancer cells.

- Mechanistic Insights: Transcriptomic analysis revealed widespread changes in alternative splicing of genes associated with cancer progression, such as CENPE and CKAP2 .

Table 2: this compound Effects on Prostate Cancer Cell Lines

| Cell Line | Effect on Proliferation | Apoptosis Induction | Key Splicing Changes | Reference |

|---|---|---|---|---|

| PC3 | Drastic reduction | Increased | CENPE, ESCO2 | |

| DU145 | Significant decrease | Enhanced | CKAP2, MELK |

Broader Implications and Future Directions

The ability of this compound to modulate splicing opens avenues for further research into other genetic disorders and cancers where dysregulated splicing plays a role. Future studies are needed to explore:

- Metabolic Stability: While this compound shows efficacy, its metabolic instability limits clinical application; newer compounds like TG693 are being developed to address this issue .

- Combination Therapies: Investigating synergistic effects with other treatments could enhance therapeutic outcomes for patients with DMD or cancer.

Mecanismo De Acción

TG003 ejerce sus efectos al inhibir la actividad de las quinasas Clk1 y Clk4. Compite con el ATP por la unión al dominio de la quinasa, impidiendo así la fosforilación de las proteínas ricas en serina/arginina . Esta inhibición conduce a la supresión de los eventos de corte y empalme alternativo, que pueden modular la expresión de varias isoformas proteicas .

Compuestos Similares:

Singularidad de this compound: this compound es único debido a su alta selectividad para Clk1 y Clk4, convirtiéndolo en una herramienta valiosa para estudiar los roles específicos de estas quinasas en el corte y empalme alternativo . Su capacidad para modular el empalme del ARN sin toxicidad significativa para las células mejora aún más su utilidad en la investigación y posibles aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

TG003 interacts with Clk-family kinases, exhibiting inhibitory effects on Clk1, Clk2, and Clk4 . It competes with ATP, exhibiting a Ki value of 0.01 μM for Clk1/Sty . This compound’s interaction with these enzymes leads to the suppression of Clk-mediated phosphorylation of certain proteins, such as the splicing factor SF2/ASF .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells, this compound inhibits Clk1/Sty kinase activity and suppresses the phosphorylation of the splicing factor SF2/ASF . In prostate cancer cell lines, this compound reduces cell proliferation and increases apoptosis . It also slows scratch closure and reduces cell migration and invasion .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on Clk-family kinases . By competing with ATP, it inhibits Clk1/Sty-mediated phosphorylation of proteins involved in RNA splicing, such as SF2/ASF . This leads to changes in the splicing patterns of certain genes, which can have significant effects on cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in HeLa cells, the inhibitory effect of this compound on Clk1/Sty kinase activity and SF2/ASF phosphorylation can be observed after a treatment period of 3 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study involving Jcl:TCR mice, this compound was administered subcutaneously at a dose of 30mg/kg . This led to the promotion of exon-skipping in the dystrophin gene, suggesting potential therapeutic applications in Duchenne muscular dystrophy .

Metabolic Pathways

Given its role as an inhibitor of Clk-family kinases, it is likely that this compound interacts with the metabolic pathways involving these kinases .

Transport and Distribution

Given its molecular properties and its interactions with Clk-family kinases, it is likely that this compound can penetrate cell membranes and distribute within cells .

Subcellular Localization

In HeLa cells, this compound has been shown to affect the localization of Clk1/Sty, causing it to localize to nuclear speckles . This suggests that this compound may have effects on the subcellular localization of the proteins it interacts with .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: TG003 se puede sintetizar a través de un proceso de varios pasos que involucra la condensación de 3-etil-5-metoxi-1,3-benzotiazol-2-ilideno con propan-2-ona . La reacción generalmente requiere el uso de solventes como dimetilsulfóxido (DMSO) y etanol, con asistencia ultrasónica para mejorar la solubilidad .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a la síntesis de laboratorio. El compuesto se purifica típicamente a través de cristalización y se caracteriza utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar niveles de pureza superiores al 98% .

Análisis De Reacciones Químicas

Tipos de Reacciones: TG003 principalmente experimenta reacciones de inhibición de la fosforilación. Inhibe la fosforilación de proteínas ricas en serina/arginina por las quinasas Clk .

Reactivos y Condiciones Comunes: Las reacciones que involucran this compound generalmente utilizan reactivos como adenosín trifosfato (ATP) y péptidos sintéticos del dominio RS de SF2/ASF . Las condiciones de reacción a menudo incluyen tampones como Tris-HCl, cloruro de magnesio y ditiotreitol .

Productos Principales: Los productos principales formados a partir de estas reacciones son proteínas ricas en serina/arginina no fosforiladas, que desempeñan un papel crucial en la regulación del corte y empalme alternativo .

Comparación Con Compuestos Similares

SRPIN340: Another inhibitor of serine/arginine-rich protein kinases, but with a different target profile.

IC261: A casein kinase 1 inhibitor that also affects alternative splicing.

Uniqueness of TG003: this compound is unique due to its high selectivity for Clk1 and Clk4, making it a valuable tool for studying the specific roles of these kinases in alternative splicing . Its ability to modulate RNA splicing without significant toxicity to cells further enhances its utility in research and potential therapeutic applications .

Actividad Biológica

TG003 is a potent inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4, which play crucial roles in the regulation of alternative splicing of pre-mRNA. This compound has garnered attention for its potential therapeutic applications, especially in the context of diseases characterized by dysregulated splicing, such as cancer and Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment.

This compound functions primarily as an ATP-competitive inhibitor of CLK family kinases. It exhibits high potency with IC50 values of 15 nM for CLK4 and 20 nM for CLK1 . By inhibiting CLK activity, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for splice site recognition during mRNA processing. This inhibition leads to altered splicing patterns, promoting the inclusion or exclusion of specific exons in mRNA transcripts .

Table 1: Potency of this compound Against CLK Family Kinases

| Kinase | IC50 (nM) |

|---|---|

| CLK1 | 20 |

| CLK4 | 15 |

| CLK2 | 200 |

| CLK3 | Not inhibited |

In Cancer Research

In studies involving prostate cancer cell lines (PC3 and DU145), this compound demonstrated significant anti-cancer properties. It reduced cell proliferation and increased apoptosis, particularly in cells overexpressing CLK1, where the inhibition of CLK activity was shown to slow down cell migration and invasion in vitro . Additionally, this compound effectively inhibited tumor growth in xenograft models, highlighting its potential as a therapeutic agent against prostate cancer .

In Duchenne Muscular Dystrophy

This compound has also been investigated for its effects on DMD. In cellular models derived from DMD patients, this compound facilitated the skipping of exon 31 in dystrophin mRNA, leading to the production of a functional truncated dystrophin protein. This effect was observed alongside an increase in dystrophin protein levels, suggesting a promising avenue for therapeutic intervention in genetic disorders caused by splicing defects .

Case Studies

Case Study 1: Prostate Cancer Cell Lines

- Objective : Assess the impact of this compound on cell proliferation and apoptosis.

- Method : PC3 and DU145 cells were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed alongside increased apoptosis markers. The study concluded that this compound could serve as a novel therapeutic strategy for targeting dysregulated splicing in cancer.

Case Study 2: Duchenne Muscular Dystrophy

- Objective : Evaluate the ability of this compound to restore dystrophin expression.

- Method : Patient-derived myotubes were treated with this compound.

- Results : The treatment resulted in enhanced skipping of exon 31 and increased levels of functional dystrophin protein. This suggests that this compound could be beneficial for patients with specific mutations leading to DMD.

Safety Profile

In toxicity assessments conducted on animal models, this compound exhibited no significant acute toxicity at doses up to 100 mg/kg when administered orally. No adverse effects on body weight or general health were noted throughout the experimental period . These findings support the safety profile of this compound as a potential therapeutic agent.

Propiedades

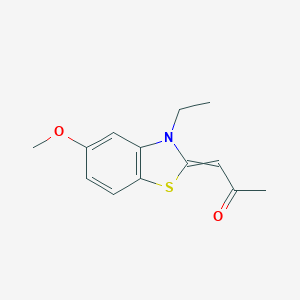

IUPAC Name |

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017396 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300801-52-9 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.